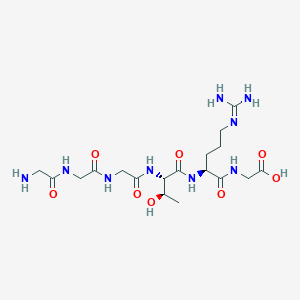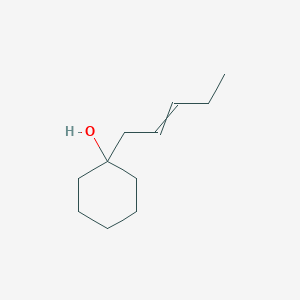![molecular formula C19H29NO2 B15159467 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine CAS No. 669078-01-7](/img/structure/B15159467.png)
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted at the 2 and 6 positions with hex-4-en-1-yloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine typically involves multi-step organic synthesis. One common method includes the reaction of 2,6-dibromomethylpyridine with hex-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the hex-4-en-1-yloxy groups to single bonds, forming hexyl derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hexyl derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine has several applications in scientific research:
Medicine: Research into its potential as a building block for pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism by which 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine exerts its effects is largely dependent on its role as a ligand. In coordination chemistry, it binds to metal ions through the nitrogen atom in the pyridine ring and the oxygen atoms in the hex-4-en-1-yloxy groups. This binding can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The specific pathways involved depend on the metal ion and the overall structure of the complex.
類似化合物との比較
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another ligand used in coordination chemistry, known for its ability to form stable complexes with transition metals.
2,6-Bis(benzimidazol-2-yl)pyridine: Similar in structure but with benzimidazole groups, used in the synthesis of coordination compounds with unique magnetic properties.
Uniqueness
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine is unique due to the presence of the hex-4-en-1-yloxy groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile ligand for the synthesis of a wide range of coordination compounds with tailored properties.
特性
CAS番号 |
669078-01-7 |
|---|---|
分子式 |
C19H29NO2 |
分子量 |
303.4 g/mol |
IUPAC名 |
2,6-bis(hex-4-enoxymethyl)pyridine |
InChI |
InChI=1S/C19H29NO2/c1-3-5-7-9-14-21-16-18-12-11-13-19(20-18)17-22-15-10-8-6-4-2/h3-6,11-13H,7-10,14-17H2,1-2H3 |
InChIキー |
HIYQENBAYGGQEG-UHFFFAOYSA-N |
正規SMILES |
CC=CCCCOCC1=NC(=CC=C1)COCCCC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)

![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
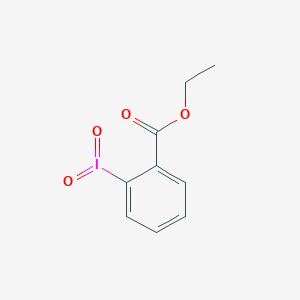
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)
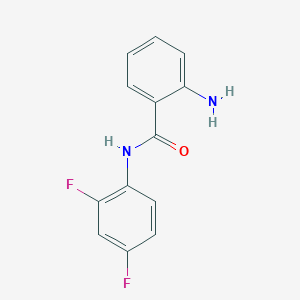
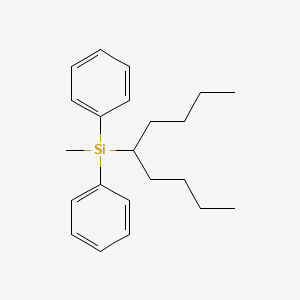
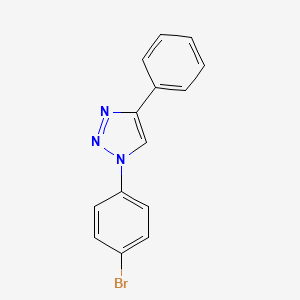
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
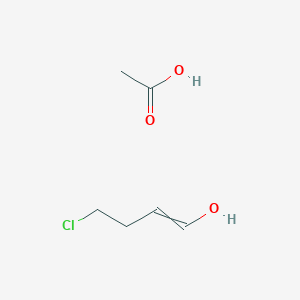
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
